![molecular formula C8H8N2 B13126613 3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
3-Methylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrazolo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrazole moiety and a methyl substituent at the 3-position. This scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to indole and purine, enabling its use as a bioisostere in drug design . Notably, derivatives of pyrazolo[1,5-a]pyridine, such as the anti-inflammatory drug ibudilast, have been clinically used for decades, underscoring their therapeutic relevance . The methyl group at the 3-position enhances metabolic stability and modulates electronic properties, making this core a versatile platform for developing bioactive molecules.
Preparation Methods
Preparation via Condensation of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds under Oxidative Conditions
One of the most efficient and environmentally friendly methods for synthesizing 3-methylpyrazolo[1,5-a]pyridine derivatives involves the condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds such as ethyl acetoacetate in the presence of acetic acid and oxygen atmosphere.
Reaction Conditions and Findings
- N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) are reacted in ethanol (10 mL) containing 6 equivalents of acetic acid.
- The reaction is carried out at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
- Under these conditions, the target this compound derivative is obtained in up to 94% yield .
- The presence of oxygen is critical, as reactions under argon atmosphere yield only 6%, confirming the oxidative coupling mechanism.
- Increasing acetic acid equivalents from 2 to 6 improves yield from 34% to 74%, but excess acid (>6 equiv) leads to by-product formation (triazolo[1,5-a]pyridine derivatives).
Summary Table of Yields with Acid Loading and Atmosphere
Entry | Acid (equiv) | Atmosphere | Yield of this compound (%) |
---|---|---|---|
1 | 2 (AcOH) | Air | 34 |
2 | 4 (AcOH) | Air | 52 |
3 | 6 (AcOH) | Air | 74 |
4 | 6 (AcOH) | O₂ | 94 |
5 | 6 (AcOH) | Ar | 6 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
This method is notable for its simplicity, high yield, and environmental compatibility, leveraging molecular oxygen as the oxidant.
Palladium-Catalyzed Tandem Cyclization Using N-Iminopyridinium Ylides
Another advanced synthetic route involves a tandem palladium-catalyzed and silver-mediated elimination, direct functionalization, and cyclization of N-iminopyridinium ylides with alkenyl or alkynyl halides.
Key Features
- Starting from pyridine derivatives, N-benzoyliminopyridinium ylides are prepared and subjected to palladium catalysis.
- The reaction proceeds via domino steps: palladium-catalyzed coupling, silver-mediated elimination, and intramolecular cyclization.
- This method allows access to 2- and 2,3-substituted pyrazolo[1,5-a]pyridines, including 3-methyl derivatives.
- The reaction is high yielding and efficient, requiring only a two-step sequence from pyridine.
- Aryl-substituted alkenyl bromides and iodides serve as effective coupling partners.
- Terminal alkynes can be used to extend the scope to alkyl-substituted derivatives.
This method offers precise control over substitution patterns and is valuable for synthesizing complex derivatives.
Classical Functional Group Transformations on Pyrazolo[1,5-a]pyridine Core
Older but still relevant methods involve functionalization of preformed pyrazolo[1,5-a]pyridine rings:
- Acylation and Formylation : Starting from 2-isopropylpyrazolo[1,5-a]pyridine, acylation with acetic anhydride or formylation with phosphorus oxychloride yields 3-substituted derivatives.
- Alkylation and Amination : Reactions with dimethyl sulfate or hydrochloric acid under reflux conditions allow substitution at various positions.
- These methods typically yield moderate to good yields (39-67%) and involve classical organic transformations.
Multi-Step Synthesis via Pyrazole Precursors and Cyclization
In some synthetic routes, this compound derivatives are obtained through multi-step sequences involving:
- Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form dihydroxy heterocycles.
- Subsequent chlorination with phosphorus oxychloride followed by nucleophilic substitution to install desired substituents.
- These steps yield pyrazolo[1,5-a]pyrimidine analogs but provide insight into related synthetic strategies for pyrazolo fused systems.
Summary Table of Preparation Methods for this compound
Method No. | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Comments |
---|---|---|---|---|
1 | N-amino-2-iminopyridine + ethyl acetoacetate | Ethanol, Acetic acid (6 equiv), O₂, 130 °C, 18 h | Up to 94 | Oxidative CDC reaction, eco-friendly |
2 | N-benzoyliminopyridinium ylides + alkenyl/alkynyl halides | Pd catalyst, Ag salt, tandem reaction | High | Tandem Pd-catalyzed cyclization |
3 | 2-isopropylpyrazolo[1,5-a]pyridine | Acetic anhydride, POCl₃, HCl, reflux | 39–67 | Classical functionalization |
4 | 5-amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, POCl₃, substitution | Moderate to high | Multi-step pyrazole-based synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent and its ability to modulate various biological pathways.
Industry: It is used in the development of fluorescent probes and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines share a fused pyrazole-pyrimidine core and are purine analogs. Unlike 3-methylpyrazolo[1,5-a]pyridine, these compounds often exhibit antimetabolite activity, disrupting purine biochemical pathways. For instance, they demonstrate antitrypanosomal, antischistosomal, and anticancer activities by targeting enzymes like HMG-CoA reductase and COX-2 . A key distinction lies in their nitrogen atom arrangement, which broadens their hydrogen-bonding capacity and enhances interactions with nucleic acid targets.
Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines feature a fused imidazole-pyridine core. While structurally similar to pyrazolo[1,5-a]pyridines, the imidazole ring introduces additional nitrogen atoms, altering electronic properties and solubility. These compounds are widely used in optoelectronics and as fluorescent probes due to their solvatochromic behavior and large Stokes shifts . For example, imidazo[1,5-a]pyridine-based fluorophores intercalate into lipid bilayers, enabling membrane dynamics studies , whereas this compound derivatives are optimized for enzyme inhibition (e.g., PDE4B IC50 = 0.0034 μM for compound 19h ).
Key Differences:
- Electronic Properties: The imidazole ring in imidazo[1,5-a]pyridines enhances π-π stacking and hydrogen bonding, favoring applications in sensing .
- Biological Targets: Imidazo derivatives target EGFR tyrosine kinase (e.g., compounds with ΔGbind = −40 kcal/mol ) and cysteine proteases, while pyrazolo analogs focus on PDEs and CRF1 receptors .
Pyrazolo[5,1-c]triazines
Pyrazolo[5,1-c]triazines are triazine-fused analogs with distinct nitrogen-rich cores. These compounds exhibit antiviral and antitumor activities by mimicking nucleic acid bases . Compared to this compound, their planar structure facilitates intercalation into DNA, but they lack the methyl group’s metabolic stability enhancement.
Substituent Effects and Structure-Activity Relationships (SAR)
The position and nature of substituents critically influence bioactivity:
- 3-Methyl Group: In this compound, the methyl group at C3 enhances lipophilicity and metabolic stability, as seen in PDE4 inhibitors like compound 19h (IC50 = 0.0034 μM) .
- Methoxy vs. Methyl Substituents: Replacing C5-methyl with methoxy in pyrazolo[1,5-a]pyridine derivatives improves antitubercular activity against drug-resistant Mycobacterium tuberculosis (MIC90 < 0.1 μg/mL) .
- Pyridyl vs. Phenyl Groups: 3-Pyridylpyrazolo[1,5-a]pyrimidines (e.g., compound 26h, CRF1 Ki = 3.5 nM) exhibit higher water solubility than phenyl analogs, enhancing oral bioavailability .
Table 2: Substituent Impact on Key Pharmacological Parameters
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-9-10-5-3-2-4-8(7)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSKDQANNFRWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.